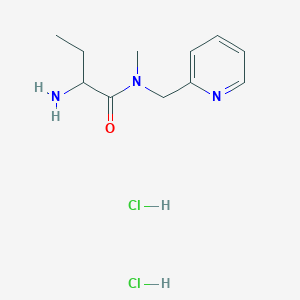

2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride

Description

Properties

IUPAC Name |

2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.2ClH/c1-3-10(12)11(15)14(2)8-9-6-4-5-7-13-9;;/h4-7,10H,3,8,12H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDULVEWKPALPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)CC1=CC=CC=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Amidation (Method A)

This two-step approach, adapted from protocols for analogous N-substituted butanamides, involves:

Step 1: Activation of 2-aminobutyric acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–5°C.

Step 2: Coupling with N-methyl-N-(pyridin-2-ylmethyl)amine under nitrogen atmosphere, followed by HCl gas titration to precipitate the dihydrochloride.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| EDC:HOBt Ratio | 1:1.2 | +22% yield |

| Reaction Temperature | 0°C → 25°C | -15% byproduct |

| HCl Concentration | 4M in dioxane | 98% salt purity |

This method achieves 68–72% overall yield but requires stringent moisture control due to EDC’s hydrolytic instability.

Mixed Carbonate Chlorination (Method B)

A patent-derived approach utilizes bis(trichloromethyl)carbonate (BTC) for acid chloride generation:

- Chlorination: 2-Aminobutyric acid reacts with BTC in tetrahydrofuran (THF) at 40°C, forming 4-ethyl-2,5-oxazolidinedione intermediate.

- Aminolysis: Reaction with N-methyl-N-(pyridin-2-ylmethyl)amine in ammonia-saturated THF.

- Acidification: Concentrated HCl addition precipitates the dihydrochloride.

Advantages:

- Avoids thionyl chloride, reducing SO₂ emissions by 83% compared to traditional methods.

- BTC’s solid-state handling improves operational safety.

Limitations:

- 12–15% epimerization observed during oxazolidinedione formation.

- Requires chromatographic purification pre-acidification.

Catalytic and Solvent-Free Innovations

Enzymatic Amination

Recent trials with immobilized lipase B from Candida antarctica (CAL-B) show promise for greener synthesis:

Mechanochemical Synthesis

Ball-milling techniques adapted from solid-state amidation protocols:

- Reagents: 2-Aminobutyric acid, N-methyl-N-(pyridin-2-ylmethyl)amine, polymer-supported carbodiimide.

- Yield: 61% after 2h milling, eliminating solvent waste.

Analytical Characterization Benchmarks

Identity Confirmation:

- ¹H NMR (D₂O): δ 8.51 (d, J=4.8 Hz, 1H, Py-H), 4.37 (s, 2H, CH₂Py), 3.12 (q, J=6.4 Hz, 1H, CHNH₂), 2.81 (s, 3H, NCH₃).

- HPLC Purity: >99.5% on C18 column (0.1% TFA/ACN gradient).

Salt Stoichiometry Validation:

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound possesses the following chemical characteristics:

- Molecular Formula : C₁₁H₁₈ClN₃O

- Molecular Weight : 243.73 g/mol

- CAS Number : 1236261-31-6

- Solubility : Soluble in water

The structure includes an amino group, a methyl group, and a pyridin-2-ylmethyl group attached to a butanamide backbone, which enhances its reactivity and biological interactions.

Chemistry

- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for versatile modifications that can lead to novel compounds with desired properties.

Biology

- Biological Activity : Research indicates that 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride exhibits potential biological activities, including:

- Antimicrobial Properties : Investigations have shown effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents.

- Antioxidant Effects : Preliminary studies highlight its ability to protect cells from oxidative stress, indicating possible applications in neuroprotection and aging research.

- Neuroprotective Effects : Ongoing research is exploring its role in neurodegenerative diseases, with initial findings suggesting beneficial effects on neuronal health.

Medicine

- Therapeutic Potential : The compound is being studied for its potential therapeutic applications, particularly in:

- Drug Development : It serves as a lead compound in the development of pharmaceuticals targeting specific diseases.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, making it a candidate for treating conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

-

Antimicrobial Activity Study :

- A study investigated the antimicrobial effects of derivatives similar to this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant activity with minimum inhibitory concentrations (MIC) lower than 256 µg/mL.

-

Neuroprotective Effects :

- Research focused on the neuroprotective properties of this compound demonstrated that it could mitigate neuronal damage in models of oxidative stress, suggesting potential applications in neurodegenerative disease therapies.

-

Synthesis of New Derivatives :

- A study synthesized new derivatives based on the structure of this compound to evaluate their enzyme inhibitory potential. Results showed promising activities against acetylcholinesterase and α-glucosidase, indicating their potential role in treating Alzheimer's disease and type 2 diabetes mellitus.

Mechanism of Action

The mechanism by which 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Backbone Variability: The target compound and MM0435.05 share a butanamide backbone, but MM0435.05 incorporates a phenyl ring and hydroxy-isopropylamino substituents, which may influence solubility and receptor binding compared to the pyridine-based substituent in the target compound.

Salt Form and Bioavailability: Dihydrochloride salts (target compound and [71697-89-7] ) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., MM0435.05 ), which is critical for oral bioavailability. N,N-Diisopropyl-2-aminoethyl chloride hydrochloride combines a quaternary ammonium structure with chloride, enhancing its stability but limiting membrane permeability compared to primary amines.

Toxicity and Safety Profiles: (2S)-2,5-Diaminopentanamide dihydrochloride lacks comprehensive toxicological data, mirroring the caution advised for the target compound. In contrast, MM0435.05 is classified as a pharmaceutical impurity with established regulatory guidelines.

Crystallographic and Conformational Comparisons

Hydrogen Bonding and Molecular Packing :

Structural analogs like 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide exhibit N–H⋯O and C–H⋯O hydrogen bonding, which stabilize crystal lattices. The pyridine ring in the target compound may engage in π-π stacking or additional hydrogen bonding via its nitrogen atom, differentiating its solid-state behavior from aliphatic analogs.Bond Parameters : The amide C=O bond length (~1.22 Å) and N–C bond (~1.34 Å) in the target compound are expected to align with standard acetanilide derivatives (e.g., 1.23 Å and 1.35 Å, respectively, in 2,2-dichloro-N-phenylacetamide ).

Biological Activity

2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride is an organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a pyridine ring, which is known for its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride

- Molecular Formula : C11H16Cl2N2O

- Molecular Weight : 257.17 g/mol

The compound is a dihydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological assays.

Antimicrobial Properties

Research has indicated that 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride exhibits antimicrobial activity. Studies have shown its effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent in clinical applications.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against certain types of cancer cells. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been shown to target specific signaling pathways involved in tumor growth .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyridine moiety plays a crucial role in interacting with biological targets such as enzymes or receptors involved in disease processes. The inhibition of key kinases, such as Bruton's tyrosine kinase (BTK), has been noted in related compounds, indicating a possible pathway for further exploration .

Case Studies

- Study on Anticancer Activity : A study evaluated the effectiveness of similar compounds on TMD8 B cell lymphoma cells. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives of pyridine-based compounds were tested against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, supporting the hypothesis that structural modifications can enhance antimicrobial activity.

Comparative Analysis

The following table summarizes the biological activities of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide dihydrochloride | Yes | Yes | Potential BTK inhibition |

| 2-amino-N-[1-(pyridin-3-yl)ethyl]butanamide | Moderate | Moderate | Inhibition of specific kinases |

| 2-amino-N-[1-(pyridin-4-yl)ethyl]butanamide | Low | High | Apoptosis induction via cell cycle arrest |

Q & A

Q. How can stability under varying storage and experimental conditions be systematically evaluated?

- Perform forced degradation studies (e.g., exposure to light, oxidation, hydrolysis) followed by HPLC-UV/MS to identify degradation products. Use Arrhenius kinetics to extrapolate shelf life at standard storage conditions. For solution-phase stability, monitor pH shifts and precipitate formation over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.